Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
Description
Properties
IUPAC Name |
propyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-10-24-19(23)13-6-9-15-16(11-13)18(22)20(17(15)21)14-7-4-12(2)5-8-14/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCCHSASNFDWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Carboxy-2-(4-Methylphenyl)-1,3-Dioxoisoindoline
The precursor carboxylic acid is synthesized via cyclocondensation of substituted phthalic anhydrides. For example:
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Phthalic Anhydride Derivative Preparation :
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Esterification with Propanol :
Critical Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes azeotrope removal |
| Catalyst | H₂SO₄ (0.1 eq) | Accelerates esterification |
| Temperature | 110–120°C | Balances rate and side reactions |
Cyclocondensation Approaches
One-Pot Ring Formation
A streamlined method combines phthalic acid derivatives and 4-methylphenyl hydrazine:
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Reagents :
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Mechanism :
Advantages :
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Eliminates isolation of intermediates.
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Reduces purification steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Esterification | 78–82 | 92–95 | 6–8 | High |
| Cyclocondensation | 65–70 | 88–90 | 12 | Moderate |
| Suzuki Coupling | 85–90 | >95 | 8 | Low |
Key Findings :
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Esterification is preferred for large-scale synthesis due to operational simplicity.
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Suzuki Coupling offers superior purity but requires expensive catalysts.
Challenges and Mitigation Strategies
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Regioselectivity in Cyclocondensation :
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Ester Hydrolysis :
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Byproduct Formation :
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituent patterns, and functional groups. Below is a detailed comparison using data from peer-reviewed studies and industrial catalogs:
Core Heterocycle and Substituent Positioning
Key Observations :
- Core Flexibility : Unlike oxazolo[4,5-d]pyrimidine derivatives (e.g., compounds 1–15 in ), the 1,3-dioxoisoindoline core in the target compound lacks nitrogen atoms, which may reduce hydrogen-bonding interactions but enhance metabolic stability in vivo.
- Substituent Influence: The propyl ester at C5 in the target compound introduces a flexible aliphatic chain, contrasting with rigid phenyl groups in oxazolo derivatives. This may improve solubility in nonpolar solvents compared to the phenyl-substituted analogs .
Functional Group Comparison
Research Findings and Limitations
- Biological Activity: No direct bioactivity data for the target compound are available in the provided evidence.
- Industrial Relevance : Huateng’s catalog emphasizes its use in custom synthesis and API production, highlighting its role in optimizing drug candidates .
Biological Activity
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate, a compound with the molecular formula and a molecular weight of 323.35 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 323.35 g/mol
- CAS Number : 297742-87-1
- Hazard Classification : Irritant
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including human myeloid leukemia (HL-60) cells. The compound showed selective inhibition of tumor cell growth with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 | 0.26 | 90% growth inhibition |
| A549 | 5.14 | Moderate growth inhibition |
| MCF-7 | 4.06 | High growth inhibition |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases involved in cell proliferation.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that it may cause G2/M phase arrest, preventing cancer cells from dividing.
Study 1: In Vivo Efficacy
A study conducted on a murine model bearing HL-60 xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects observed.
Study 2: Mechanistic Insights
Another investigation focused on the molecular pathways affected by the compound. Using Western blot analysis, researchers found that treatment with this compound led to increased expression of pro-apoptotic proteins (BAX and P53) and decreased levels of anti-apoptotic proteins (BCL-2).
Q & A
Q. What synthetic methodologies are recommended for preparing Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation reactions of substituted precursors. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid (Method A in ) can be adapted. Critical parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to amine), reaction time (3–5 hours), and recrystallization from DMF/acetic acid mixtures to achieve purity >95% . Similar protocols for isoindoline derivatives involve coupling aromatic esters with methylphenyl groups under reflux conditions, followed by column chromatography for isolation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, ester carbonyls at δ 165–170 ppm).
- X-ray Diffraction : Use SHELX programs for structure refinement and ORTEP-III for graphical visualization of bond lengths/angles .
- Mass Spectrometry : Confirm molecular weight (e.g., C₁₈H₁₅NO₄: calculated 309.3 g/mol, observed 309.2 ± 0.1 g/mol).
Q. What are the key considerations for achieving high-purity recrystallization of this compound?
- Methodological Answer : Optimize solvent polarity using mixtures like DMF/acetic acid () or ethanol/water. Monitor crystal growth under slow evaporation. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) with >99% peak area .
Advanced Research Questions
Q. How can computational methods like DFT resolve discrepancies between theoretical and experimental spectral data?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to simulate NMR/IR spectra. Compare with experimental data to identify conformational mismatches. For example, deviations in carbonyl stretching frequencies (calculated 1740 cm⁻¹ vs. observed 1725 cm⁻¹) may indicate solvent effects or crystal packing, requiring single-crystal XRD validation .
Q. What in silico strategies are effective for predicting the pharmacokinetic profile of this compound?
- Methodological Answer : Use QSAR models to predict logP (e.g., 3.2 ± 0.2), permeability (Caco-2 assay simulations), and metabolic stability (CYP450 inhibition assays). Tools like SwissADME can estimate bioavailability (%F >70% if PSA <140 Ų). Cross-reference with analogs (e.g., ’s stilbene derivatives) to infer absorption trends .
Q. How should structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., halogenation at position 5, ester chain modifications). Test in vitro against target enzymes (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters (Hammett constants, molecular volume). Use molecular docking (AutoDock Vina) to identify binding poses in active sites .
Q. What experimental approaches are recommended to assess potential toxicity?
- Methodological Answer : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ >100 μM suggests low toxicity). For environmental impact, use Daphnia magna acute toxicity assays (EC₅₀) and EPI Suite predictions for biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
